17-beta-Estradiol-13C2
Description
Properties
CAS No. |
82938-05-4 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
274.37 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-28-2 (unlabelled) |
Synonyms |
(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |
tag |
Estradiol Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 17 Beta Estradiol 13c2
Strategies for Carbon-13 Incorporation into Estradiol (B170435) Scaffold
The introduction of stable, heavy isotopes like carbon-13 (¹³C) into the estradiol molecule is a precise process that allows researchers to trace and quantify the hormone in complex biological and environmental matrices. The primary goal is to create a molecule that is chemically identical to the natural hormone but distinguishable by its mass.
Precursor-Based Synthesis Pathways for A-Ring Labeling
The synthesis of 17-beta-Estradiol labeled with two carbon-13 atoms, specifically in the A-ring at positions 3 and 4 ([3,4-¹³C₂]estradiol-17β), often employs a precursor-based strategy. This approach involves constructing the A-ring of the steroid using a building block, or synthon, that already contains the ¹³C labels.
A common pathway starts with A-ring enollactones derived from precursors like 3-oxo-4-estren-17beta-yl benzoate (B1203000). nih.gov These intermediates are then condensed with a ¹³C-labeled reagent, such as [1,2-¹³C₂]acetyl chloride, to introduce the isotopic labels into what will become the A-ring of the final estradiol molecule. nih.gov This method allows for the precise placement of the carbon-13 atoms within the steroid scaffold. nih.govnih.gov
Specific Reaction Schemes for ¹³C₂ Incorporation (e.g., [3,4-¹³C₂]estradiol-17β)
A specific and effective reaction scheme for producing [3,4-¹³C₂]estradiol-17β involves several key steps. nih.gov The synthesis begins with the condensation of an A-ring enollactone with [1,2-¹³C₂]acetyl chloride, which forms a crucial intermediate. nih.gov This intermediate is then subjected to a cyclization reaction in acetic acid to form [3,4-¹³C₂] 3-oxo-4-estren-17beta-yl benzoate. nih.gov
Following the successful incorporation and ring formation, the process continues with aromatization of the A-ring. The final step is hydrolysis, which removes the benzoate protecting group from the 17-position, yielding the target molecule, [3,4-¹³C₂]estradiol-17β. nih.gov An alternative pathway involves cyclization of the intermediate with a base, which directly affords [3,4-¹³C₂]-3-oxo-4-estren-17beta-ol. This product can then be oxidized and aromatized to produce [3,4-¹³C₂]estrone, which is subsequently reduced to [3,4-¹³C₂]estradiol-17β. nih.gov
Comparative Analysis of Synthetic Yields and Selectivity (e.g., 17β vs. 17α isoforms)
The final step in many estradiol syntheses, including isotopically labeled versions, is the reduction of the 17-ketone group of estrone (B1671321). This reduction is highly stereoselective, significantly favoring the formation of the 17β-hydroxy isoform (17-beta-Estradiol) over the 17α-hydroxy isoform. The 17β-isomer is the biologically active form.
For instance, the reduction of estrone using sodium borohydride (B1222165) is a common method. This process is known to be highly selective for the beta-isoform, with yields of the alpha-isoform being as low as 2%. This high degree of selectivity ensures that the desired biologically active 17β-estradiol is the overwhelmingly predominant product. While specific yield data for the large-scale synthesis of the ¹³C₂-labeled 17α-isoform is not extensively detailed, the principles of stereoselective reduction remain the same, ensuring a high yield of the 17-beta-Estradiol-13C2 product.
Table 1: Stereoselectivity in Estrone Reduction
| Reducing Agent | Predominant Product | Undesired Product | Selectivity |
|---|---|---|---|
| Sodium Borohydride | 17β-Estradiol | 17α-Estradiol | High (up to 98% for 17β) |
Rigorous Characterization of Isotopic Purity and Enrichment
After synthesis, it is imperative to confirm the structure, isotopic enrichment, and purity of the this compound. This is achieved through advanced analytical techniques that can verify the precise location and abundance of the ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the case of isotopically labeled compounds, ¹³C NMR is particularly valuable. For unlabeled 17-beta-Estradiol, the ¹³C NMR spectrum shows distinct signals for each of the 18 carbon atoms.
When ¹³C atoms are incorporated at positions 3 and 4, the corresponding signals in the ¹³C NMR spectrum will be significantly enhanced. Furthermore, the presence of two adjacent ¹³C atoms will result in carbon-carbon coupling (J-coupling), which can be observed as splitting in the signals for C-3 and C-4. This provides unambiguous confirmation that the labels have been incorporated into the correct positions on the A-ring. The chemical shifts for the carbons in the A-ring of unlabeled estradiol are well-established, providing a clear reference for identifying the labeled positions.
Table 2: Representative ¹³C NMR Chemical Shifts for Estradiol A-Ring
| Carbon Position | Approximate Chemical Shift (ppm) | Expected Observation for ¹³C₂ Labeling |
|---|---|---|
| C-1 | ~126 | Unchanged |
| C-2 | ~113 | Unchanged |
| C-3 | ~155 | Signal enhancement and splitting due to coupling with C-4 |
| C-4 | ~115 | Signal enhancement and splitting due to coupling with C-3 |
| C-5 | ~138 | Unchanged |
| C-10 | ~132 | Unchanged |
High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) is essential for verifying the successful incorporation of the carbon-13 isotopes and for assessing the isotopic purity of the final product. HRMS can measure the mass of a molecule with extremely high accuracy.
Unlabeled 17-beta-Estradiol has a molecular weight of approximately 272.17 g/mol . The incorporation of two carbon-13 atoms instead of carbon-12 atoms increases the molecular weight by approximately two mass units. Therefore, this compound will have a molecular weight of approximately 274.18 g/mol . HRMS can easily distinguish this mass difference, confirming the presence of the two heavy isotopes.
Furthermore, techniques like isotope ratio mass spectrometry (IRMS) can be used to determine the relative abundance of the labeled compound compared to any remaining unlabeled compound, thereby providing a precise measure of isotopic enrichment and purity.
Table 3: Molecular Weight Comparison
| Compound | Molecular Formula | Exact Mass (g/mol) |
|---|---|---|
| 17-beta-Estradiol | C₁₈H₂₄O₂ | 272.1776 |
| This compound | C₁₆¹³C₂H₂₄O₂ | 274.1843 |
Chromatographic Purity Assessment of Labeled Compound
The assessment of chromatographic purity is a critical step in the characterization of isotopically labeled compounds such as this compound. This process ensures that the labeled material is free from unlabeled precursors, synthetic intermediates, and other impurities that could interfere with its use as an internal standard or tracer in quantitative analyses. sigmaaldrich.com High-purity reference materials are essential for establishing metrological traceability and ensuring that analytical results are accurate and comparable across different laboratories. A variety of high-resolution chromatographic techniques are employed for this purpose, often coupled with mass spectrometry.
Common methods for evaluating the purity of labeled steroids include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for steroid analysis. sigmaaldrich.com For GC-MS analysis, derivatization of the steroid is often necessary to improve its volatility and chromatographic behavior. rsc.org The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry allows for the detection and quantification of minute impurities. austinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing thermally unstable and non-volatile compounds without the need for derivatization. rsc.orgaustinpublishinggroup.com This method offers high sensitivity and specificity and is frequently used for the simultaneous quantification of multiple steroid patterns in biological fluids using labeled internal standards. sigmaaldrich.comnih.gov The use of stable isotope-labeled standards, such as this compound, helps to correct for variations in sample preparation and matrix effects during analysis. nih.gov
Two-Dimensional Gas Chromatography (2D-GC): For complex samples where co-elution of impurities is a concern, two-dimensional gas chromatography coupled with isotope ratio mass spectrometry (IRMS) provides enhanced separation power. rsc.org By using two columns with different separation mechanisms, 2D-GC can resolve compounds that would otherwise overlap, ensuring the high peak purity required for precise isotope ratio measurements. rsc.org
The purity of the labeled steroid is typically confirmed by comparing its chromatographic profile and mass spectrum against a well-characterized, unlabeled reference standard. Techniques like gas chromatography/flame ionization detection (GC/FID) and gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS) are also utilized to confirm compound purity. nih.gov
Table 1: Chromatographic Techniques for Purity Assessment of Labeled Steroids
| Technique | Principle | Advantages for Labeled Steroid Analysis | Common Detectors |
| GC-MS | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution, well-established methods for steroids. | Mass Spectrometry (MS), Flame Ionization Detection (FID) |
| LC-MS/MS | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase. | No derivatization needed, suitable for thermally labile compounds, high sensitivity and specificity. rsc.orgnih.gov | Tandem Mass Spectrometry (MS/MS) |
| 2D-GC-IRMS | Utilizes two different GC columns to achieve higher separation of complex mixtures. | Enhanced resolution and peak purity, crucial for accurate isotope ratio analysis. rsc.org | Isotope Ratio Mass Spectrometry (IRMS) |
Long-Term Stability and Storage Considerations for this compound Reference Materials
Ensuring the long-term stability of this compound is paramount for its function as a reliable reference material. Stability studies are conducted to determine the optimal storage conditions that prevent degradation over time. The stability of steroid reference materials can be influenced by factors such as temperature, light, and humidity.
For solid (powder) forms of isotopically labeled estradiol, storage at low temperatures is consistently recommended. For instance, 17β-Estradiol-13C3 is reported to be stable for up to three years when stored as a powder at -20°C. medchemexpress.com Unlabeled 17-beta-Estradiol is also recommended to be stored at -20°C as a crystalline solid, with the advice to keep it away from direct light and use a desiccant for long-term storage to prevent degradation from moisture. stemcell.com The product is noted to be stable for at least 12 months under these conditions. stemcell.com Other data sheets suggest storage at 4°C for unlabeled β-Estradiol, with stability for 6 months after receipt. usbio.net
When prepared in solution, the stability of estradiol can be more limited. As a general guide, stock solutions in solvents like DMSO are recommended to be stored at -20°C, and aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. stemcell.com For serum-based reference materials, studies have shown that they can exhibit satisfactory homogeneity and stability when stored appropriately. nih.gov Stability assessments for these materials are crucial to ensure they remain commutable with routine clinical immunoassay systems over time. nih.gov
Table 2: Recommended Storage Conditions for Estradiol and Labeled Analogs
| Compound | Form | Recommended Storage Temperature | Reported Stability | Additional Considerations | Source |
| 17-beta-Estradiol | Crystalline Solid | -20°C | 12 months | Store away from direct light; use a desiccant. | stemcell.com |
| 17β-Estradiol-13C3 | Powder | -20°C | 3 years | N/A | medchemexpress.com |
| 17β-Estradiol-13C3 | In Solvent | -80°C / -20°C | 6 months / 1 month | N/A | medchemexpress.com |
| β-Estradiol | Crystalline Powder | 4°C | 6 months | Do not freeze. | usbio.net |
| 17-beta-Estradiol | Serum-based RM | Not specified | Satisfactory | Homogeneity and commutability must be assessed. | nih.gov |
| 17-beta-Estradiol | Stock Solution | -20°C | Not specified | Aliquot to avoid freeze-thaw cycles. | stemcell.com |
Advanced Analytical Applications of 17 Beta Estradiol 13c2 in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) Principles in Steroid Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of an analyte in a sample. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike" or internal standard, to a sample. osti.govepa.gov This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like 13C, 15N, or 2H.
Once the spike is added and thoroughly mixed with the sample to ensure isotopic equilibration, the sample is processed and analyzed by mass spectrometry. epa.gov The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Because the amount of the added internal standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy from this measured isotope ratio. epa.gov A key advantage of IDMS is that after the spike and analyte have equilibrated, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the measurement, as both the analyte and the internal standard will be lost in the same proportion. epa.gov This makes IDMS particularly robust for complex matrices where analyte recovery can be variable.
Role of 17-beta-Estradiol-13C2 as an Internal Standard in LC-MS/MS and GC-MS/MS
In the quantitative analysis of 17-beta-estradiol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), this compound serves as an ideal internal standard. nih.govnih.gov Its chemical and physical properties are nearly identical to the unlabeled 17-beta-estradiol, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. chromatographyonline.com This co-elution is crucial for compensating for variations in sample preparation and, most importantly, for correcting matrix effects in LC-MS/MS. chromatographyonline.com
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. nih.gov By using a stable isotope-labeled internal standard like this compound that co-elutes with the analyte, any matrix effects will influence both the analyte and the internal standard to a similar degree. chromatographyonline.com This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte signal to the internal standard signal, effectively canceling out the impact of matrix effects. msacl.org The use of 13C-labeled standards is often preferred over deuterated ([2H]) standards as the latter can sometimes exhibit a slight chromatographic shift (isotope effect), leading to incomplete co-elution and less effective correction for matrix effects. nih.govnih.govnih.gov
Method Development Strategies Employing this compound
The development of robust and sensitive methods for the quantification of 17-beta-estradiol relies on the strategic use of this compound in conjunction with optimized sample preparation, derivatization, and chromatography.
Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques for 17-beta-estradiol.
Solid-Phase Extraction (SPE) involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. Optimization of SPE involves several parameters:
Sorbent Selection: For estrogens, C18 and other reversed-phase sorbents are commonly used due to their hydrophobic nature. mdpi.comulpgc.es
pH Adjustment: The pH of the sample can be optimized to ensure the analyte is in its most retentive form. thermofisher.com
Wash and Elution Solvents: The composition and volume of the wash and elution solvents are critical for removing interferences and efficiently recovering the analyte. thermofisher.comnih.govnih.gov For example, a wash step with a weaker solvent can remove polar impurities, while a stronger organic solvent is used for elution. thermofisher.com
Liquid-Liquid Extraction (LLE) separates compounds based on their relative solubilities in two immiscible liquids. For 17-beta-estradiol, organic solvents like diethyl ether or a combination of ethyl acetate (B1210297) and hexane (B92381) are often used. oup.comoup.com Optimization parameters include:
Solvent Choice: The choice of extraction solvent is crucial for maximizing the recovery of estradiol (B170435). researchgate.net
Salting-Out Effect: The addition of salt, such as sodium chloride, to the aqueous phase can increase the extraction efficiency of organic compounds. researchgate.net
pH Adjustment: Similar to SPE, adjusting the pH of the aqueous phase can enhance the partitioning of the analyte into the organic phase.
The following table summarizes key optimization parameters for SPE and LLE in the analysis of 17-beta-estradiol.
| Technique | Parameter | Optimization Strategy |
| Solid-Phase Extraction (SPE) | Sorbent Type | Test different sorbents (e.g., C18, polymeric) for best retention and recovery. mdpi.comulpgc.es |
| Sample pH | Adjust pH to ensure analyte is in a neutral form for reversed-phase SPE. thermofisher.com | |
| Wash Solvent | Use a solvent that removes interferences without eluting the analyte. thermofisher.comnih.govnih.gov | |
| Elution Solvent | Select a strong solvent that provides complete elution of the analyte. thermofisher.comnih.govnih.gov | |
| Liquid-Liquid Extraction (LLE) | Extraction Solvent | Evaluate different organic solvents for optimal extraction efficiency. researchgate.net |
| Solvent Volume | Optimize the ratio of organic to aqueous phase. | |
| pH of Aqueous Phase | Adjust pH to maximize partitioning into the organic phase. | |
| Ionic Strength | Add salt to the aqueous phase to enhance extraction (salting-out). researchgate.net |
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for mass spectrometric detection. For 17-beta-estradiol, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the assay. nih.govcapes.gov.br Several derivatization reagents have been successfully employed:
Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estradiol, introducing a highly ionizable dansyl group. nih.govresearchgate.net This improves the response in electrospray ionization (ESI) mass spectrometry.
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): FMP-TS derivatization also targets the phenolic group and has been shown to produce analyte-specific fragment ions, which increases the specificity of the MS/MS analysis. nih.govmdpi.com
Amplifex Diene: This reagent allows for analysis in the positive ESI mode and can lead to shorter chromatographic run times. oup.com
Trimethylsilylation (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry, derivatization is necessary to increase the volatility of the steroid. Reagents like N-(trimethylsilyl)imidazole are used to convert hydroxyl groups to trimethylsilyl (B98337) ethers. nih.govresearchgate.net
The choice of derivatization reagent and the optimization of the reaction conditions (e.g., temperature, time, pH) are crucial for achieving maximum derivatization efficiency and analytical sensitivity. mdpi.com
Chromatographic separation is essential for resolving 17-beta-estradiol from other endogenous steroids and matrix components, which is critical for accurate quantification.
Reversed-Phase Liquid Chromatography (RP-LC): This is the most common chromatographic technique for estradiol analysis. mdpi.com Optimization involves:
Column Selection: C18 columns are widely used, but other stationary phases like phenyl-hexyl can offer different selectivity for estrogens. nih.govmedrxiv.org
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the type and concentration of additives (e.g., formic acid, ammonium (B1175870) fluoride), are optimized to achieve good peak shape and resolution. mdpi.commedrxiv.org
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary to separate analytes with a wide range of polarities. medrxiv.org
Column Temperature: Temperature can affect retention time and peak shape. mdpi.com
Gas Chromatography (GC): GC provides high resolving power for volatile compounds. For estradiol, which is not naturally volatile, derivatization is a prerequisite. nih.gov Optimization of GC methods includes:
Column Selection: Columns with a 50% phenyl polysilphenylene-siloxane bonded phase have been shown to be effective for separating derivatized estrogens. nih.govresearchgate.net
Temperature Program: A carefully controlled temperature ramp is used to separate the analytes based on their boiling points.
The following table highlights key parameters for optimizing the chromatographic separation of 17-beta-estradiol.
| Chromatography | Parameter | Optimization Strategy |
| Reversed-Phase LC | Stationary Phase | Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl) for optimal selectivity. nih.govmedrxiv.org |
| Mobile Phase | Optimize the organic solvent, aqueous phase, and additives for best separation and peak shape. mdpi.commedrxiv.org | |
| Gradient Profile | Develop a gradient that effectively separates the analyte from interferences. medrxiv.org | |
| Flow Rate & Temperature | Adjust for optimal efficiency and run time. mdpi.com | |
| Gas Chromatography | Stationary Phase | Select a column that provides good resolution of derivatized estrogens. nih.govresearchgate.net |
| Temperature Program | Optimize the initial temperature, ramp rate, and final temperature for efficient separation. | |
| Injection Technique | Choose an appropriate injection mode (e.g., splitless) for trace analysis. |
Minimization and Correction of Matrix Effects Using Labeled Standards
As previously mentioned, matrix effects are a major source of inaccuracy in quantitative mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these effects. nih.govnih.gov The underlying principle is that the labeled standard, being chemically identical to the analyte, will experience the same degree of signal suppression or enhancement from the matrix. chromatographyonline.com
To ensure effective correction, it is crucial that the analyte and the internal standard co-elute perfectly. chromatographyonline.com As discussed, 13C-labeled standards are generally preferred over deuterated standards to avoid potential chromatographic separation due to isotope effects. nih.govnih.gov
In addition to using a labeled standard, several other strategies can be employed to minimize matrix effects:
Improved Sample Cleanup: More extensive sample preparation, such as multi-step SPE or a combination of LLE and SPE, can remove a larger portion of the interfering matrix components. nih.gov
Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analyte from the bulk of the matrix components can reduce signal suppression or enhancement. nih.gov This might involve using a longer column, a shallower gradient, or a different stationary phase.
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the limit of detection if the analyte concentration is very low.
By combining these minimization strategies with the corrective power of a co-eluting stable isotope-labeled internal standard like this compound, highly accurate and reliable quantification of 17-beta-estradiol can be achieved even in complex biological and environmental matrices.
Method Validation Metrics Utilizing this compound
Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. europa.eueuropa.eu The use of this compound is integral to establishing key performance characteristics of estradiol assays.
The accuracy of an analytical method refers to the closeness of the measured value to the true value. Precision represents the degree of agreement among a series of individual measurements. Reproducibility is the precision under different conditions, such as in different laboratories. In quantitative analysis, this compound is added to samples at a known concentration at the beginning of the analytical process. europa.eu Because it is chemically identical to the analyte (17-beta-Estradiol) but has a different mass due to the ¹³C isotopes, it experiences the same extraction inefficiencies and matrix effects as the endogenous compound. nih.gov By measuring the ratio of the analyte to the internal standard, variations in the analytical process can be corrected, leading to more accurate and precise results. researchgate.net
Studies validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for estradiol often report high levels of accuracy and precision when using a stable isotope-labeled internal standard like this compound. For instance, a candidate reference measurement procedure demonstrated excellent agreement with certified reference materials, with no significant bias. researchgate.net Another study reported intra- and inter-assay precision with coefficients of variation (CVs) below 15% for most quality control levels. researchgate.net One validation study for a high-throughput LC-MS/MS assay showed intra-run precision of less than 9.00% and inter-run precision of 15.2% for low-level samples and 5.43% for high-level samples. researchgate.net
Table 1: Research Findings on Accuracy and Precision using this compound or other isotopic variants as Internal Standards
| Method | Matrix | Internal Standard | Accuracy/Recovery | Precision (CV%) |
|---|---|---|---|---|
| LC-MS/MS | Human Serum | 13C2-Estradiol | Not explicitly stated, but high agreement with CRMs | Intra-assay: 1.84-2.91%, Inter-assay: 2.08-9.53% |
| LC-MS/MS | Human Serum | Estradiol-d3 | 100.7-101.8% | Within-set: 0.6-2.2%, Between-set: 0.2-0.4% |
| LC-MS/MS | Human Serum | Not specified | Not explicitly stated | Intra-run: <9.00%, Inter-run: 5.43-15.2% |
| LC-MS/MS | Human Plasma | 13C2 E2 | < ±20% accuracy at LOQ | Intra- and inter-assay <20% RSD at LOQ |
| LC-MS/MS | Human Urine & Serum | 13C2-Estradiol | 80-120% | Intra-day: 0-21.7%, Inter-day: 0.16-11.5% |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The use of this compound as an internal standard is crucial for establishing low LODs and LOQs, which is particularly important for measuring the very low physiological concentrations of estradiol in certain populations like men, postmenopausal women, and children. nih.govnih.gov
By improving the signal-to-noise ratio and accounting for analytical variability, this compound enables the reliable detection and quantification of estradiol at picogram per milliliter (pg/mL) levels. nih.gov For example, a highly sensitive LC-MS/MS method using a labeled internal standard reported an LOD of 0.6 pg of estradiol, corresponding to a concentration of 1 ng/L. researchgate.net Another study achieved an LOQ of 3.0 pg/mL for estradiol in blood samples without the need for derivatization. researchgate.net
Table 2: Examples of LOD and LOQ for Estradiol Assays Using Isotopic Internal Standards
| Method | Matrix | Internal Standard | LOD | LOQ |
|---|---|---|---|---|
| LC-MS/MS | Human Serum | 13C2-Estradiol | Not specified | 5 pg/mL |
| LC-MS/MS | Human Serum | Estradiol-d3 | 1 ng/L (0.6 pg on column) | Not specified |
| LC-MS/MS | Human Plasma | FMP derivative of 13C2 E2 | 1 pg/sample (~0.2 pg on column) | 1 pg/sample |
| LC-MS/MS | Human Urine | 13C2-Estradiol | 0.04 ng/mL | 0.14 ng/mL |
| LC-MS/MS | Human Serum | 13C2-Estradiol | 0.11 ng/mL (for Estrone) | 0.38 ng/mL (for Estrone) |
| µSPE-LC-MS/MS | Human Serum/Plasma | Not specified | Not specified | 5 pg/mL |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov Biological matrices such as serum and plasma are incredibly complex, containing numerous compounds that can interfere with the analysis. nih.govnih.gov
The use of this compound in conjunction with LC-MS/MS provides high selectivity and specificity. nih.gov Mass spectrometry can distinguish between molecules based on their mass-to-charge ratio. By monitoring for the specific mass transitions of both the native estradiol and the 13C-labeled internal standard, the method can ensure that the detected signal is indeed from the target analyte and not from an interfering substance. nih.gov This is particularly important for distinguishing 17-beta-estradiol from its isomers, such as 17-alpha-estradiol, which may be present in samples. nih.govresearchgate.net The co-elution of the analyte and the internal standard helps to confirm the identity of the analyte and to correct for any matrix-induced signal suppression or enhancement.
Table 3: Approaches to Ensure Selectivity and Specificity with this compound
| Challenge | Role of this compound | Analytical Technique | Outcome |
|---|---|---|---|
| Isobaric Interferences | Serves as a distinct mass-shifted reference. | LC-MS/MS | Chromatographic separation of isomers combined with unique mass transitions for analyte and standard ensures specific detection. nih.govresearchgate.net |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elutes with the analyte and experiences similar matrix effects. | LC-MS/MS | The ratio of analyte to internal standard remains constant, correcting for signal variations. |
| Cross-reactivity with other steroids | Not directly involved in antibody binding. | LC-MS/MS vs. Immunoassay | Mass spectrometry's high specificity, aided by the internal standard, avoids the cross-reactivity issues common in immunoassays. nih.govnih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Inter-Laboratory Harmonization and Standardization Efforts for Estradiol Assays with this compound
Significant variability has been observed among different estradiol assays, particularly at low concentrations, which can impact clinical decision-making and research outcomes. nih.govnih.gov To address this, organizations like the Centers for Disease Control and Prevention (CDC) have established hormone standardization programs. cdc.govcdc.gov These programs aim to improve the accuracy and comparability of hormone measurements across different laboratories and methods. cdc.gov
Reference measurement procedures (RMPs), which are considered the gold standard for accuracy, are central to these standardization efforts. researchgate.netcdc.gov These RMPs for estradiol typically employ isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) and utilize a stable isotope-labeled internal standard like this compound. researchgate.netmdpi.com By providing a common, highly accurate reference point, these methods allow clinical and research laboratories to assess the bias of their own assays and recalibrate them to be traceable to the reference standard. researchgate.netcdc.gov The use of this compound is therefore fundamental to achieving inter-laboratory harmonization and ensuring that estradiol measurements are accurate and comparable over time and across different testing systems. researchgate.netcdc.gov
Table 4: Role of this compound in Harmonization Programs
| Program/Effort | Organization | Methodology | Role of Isotopic Standard | Goal |
|---|---|---|---|---|
| Hormone Standardization (HoSt) Program | CDC | Reference Measurement Procedure (RMP) using ID-LC/MS/MS. cdc.gov | Essential for the accuracy and traceability of the RMP. researchgate.net | Standardize estradiol measurements by providing a reference for laboratories to compare and adjust their assays. cdc.govcdc.gov |
| Development of Certified Reference Materials (CRMs) | Various Metrology Institutes | ID-MS based methods. | Used to assign the certified value to the reference material. | Provide laboratories with materials of known concentration to validate their methods and ensure accuracy. researchgate.net |
| Inter-laboratory Comparison Studies / Proficiency Testing | Various | Participant laboratories analyze common samples. | Laboratories using isotope dilution with labeled standards often show lower variability. nih.govresearchgate.net | Assess and improve the comparability of results among different laboratories. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Mechanistic and Metabolic Pathway Elucidation Using 17 Beta Estradiol 13c2
Elucidating Biotransformation Pathways of Estradiol (B170435) in Biological Systems (Non-Human Models)
Understanding how estradiol is modified and processed in the body is crucial for comprehending its physiological and pathological roles. The liver is the primary site for the biotransformation of estrogens. pharmgkb.org Using 17-beta-Estradiol-13C2 allows researchers to precisely track the conversion of the parent hormone into its various metabolites in non-human biological systems.
In vitro assays using purified enzymes or cellular fractions from animal models are fundamental for characterizing the activity of specific enzymes involved in estradiol metabolism. Key enzymes in this process include various cytochrome P450 (CYP) isoforms and 17-beta-hydroxysteroid dehydrogenases (17b-HSD). pharmgkb.orginchem.org
When this compound is introduced as a substrate in these systems, its metabolic conversion can be monitored with high precision. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the distinct detection of the ¹³C-labeled products, separating their signals from any endogenous, unlabeled estrogens present in the preparation. This methodology is critical for determining key enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). For instance, studies in mink uterine cell lines have shown that estradiol treatment can significantly decrease the maximum velocities of several glycolytic enzymes. nih.gov While this specific study did not use a labeled substrate, the use of this compound would enable more precise quantification in similar future experiments, especially for the enzymes that directly metabolize the hormone itself. The major oxidative routes for estradiol are 2- and 4-hydroxylation, catalyzed by CYP1A, 2B1, and 3A enzymes. pharmgkb.org
Table 1: Key Enzymes in Estradiol Biotransformation Studied with Labeled Substrates This table is representative of enzyme-substrate interactions that are elucidated using isotopically labeled estradiol.
| Enzyme Family | Specific Enzyme (Example) | Catalyzed Reaction | Product(s) |
| Cytochrome P450 | CYP1A2, CYP3A4 | Aromatic Hydroxylation | 2-Hydroxyestradiol, 4-Hydroxyestradiol |
| Hydroxysteroid Dehydrogenase | 17b-HSD | Interconversion | Estrone (B1671321) |
| Catechol-O-methyltransferase | COMT | Methylation | 2-Methoxyestradiol, 4-Methoxyestradiol |
| Sulfotransferase | SULTs | Sulfation | Estradiol sulfate |
| UDP-glucuronosyltransferase | UGTs | Glucuronidation | Estradiol glucuronide |
Data sourced from general metabolic pathway information. pharmgkb.orginchem.org
The biotransformation of estradiol is complex, yielding a wide array of metabolites, some of which may have their own biological activities. researchgate.net After administering this compound to an animal model or in vitro system, the resulting metabolites will all carry the unique two-Dalton mass shift of the ¹³C₂ label. This allows for confident identification of all molecules derived from the administered dose.
This approach is particularly valuable for discovering previously uncharacterized or low-abundance metabolites that would otherwise be lost in the noise of the biological matrix. In studies on rats treated with estrogen preparations, the use of ¹³C-labeled estrogens as internal standards was shown to be essential for the accurate quantification and analysis of metabolites by eliminating potential matrix effects that can arise with other types of labeled standards. researchgate.net Metabolites such as hydroxylated derivatives, which can be further converted to methoxy (B1213986) metabolites, and conjugated forms like sulfates and glucuronides are primary targets for such investigations. pharmgkb.org Studies in microalgae have also identified novel ring-cleavage metabolites of estradiol, confirming that these organisms can fully degrade the hormone. nih.gov
Steroidogenesis is the multi-step process of creating steroid hormones from cholesterol. wikipedia.org By introducing this compound into a relevant biological system, such as cultured ovarian cells from animal models, researchers can trace the ¹³C atoms. While estradiol is typically considered an end-product, it can be interconverted with estrone, and its presence can influence other metabolic pathways. inchem.org
The use of ¹³C-labeled nutrients and metabolic precursors is a powerful technique for mapping metabolic flux in animal models. insidescientific.com For example, ¹³C magnetic resonance spectroscopy (MRS) is a non-invasive method used to study brain metabolism in rodent models, demonstrating the utility of stable isotopes in tracking metabolic processes in vivo. researchgate.net By analogy, administering this compound and analyzing tissues or media via mass spectrometry or MRS allows for the tracing of the labeled carbon atoms, providing insights into the potential for recycling or shunting of the steroid backbone within the complex network of steroid metabolism. genome.jp
Pharmacokinetic and Biodistribution Investigations in Animal Models (Non-Human)
Pharmacokinetic studies determine how an organism absorbs, distributes, metabolizes, and excretes a compound. Using this compound in non-human animal models provides clear and quantitative data by distinguishing the administered dose from the animal's own endogenous estradiol.
Following administration of this compound to animal models like rats or dogs, blood, urine, and feces can be collected over time. Analysis by LC-MS/MS allows for precise quantification of the labeled compound and its labeled metabolites. This data is used to determine fundamental pharmacokinetic parameters such as bioavailability, clearance rate, and elimination half-life. drugbank.com
In calves, studies with radiolabeled estradiol showed that radioactivity in urine consisted mainly of estradiol-17-alpha and some estrone, both primarily as conjugates. fao.org Fecal radioactivity included non-conjugated estradiol-17-alpha, estradiol-17-beta, and estrone. fao.org Using a ¹³C-labeled tracer allows for similar studies without radioactivity, providing a safer and often more precise method for quantifying the parent compound and its specific metabolic products during the elimination phase.
Determining which tissues accumulate estradiol is key to understanding its sites of action. Early studies using tritiated (³H) estradiol in rats and dogs demonstrated distinct patterns of tissue uptake. snmjournals.org Tissues such as the liver, kidney, and adrenal glands showed rapid uptake and decline, while reproductive tissues like the uterus retained the hormone for much longer. snmjournals.org In dogs, the highest concentration of tritiated estradiol was found in the adrenal gland within minutes of injection. snmjournals.org
The use of this compound allows for highly sensitive and specific quantification of accumulation in various tissues. After a set time following administration, tissues are harvested, and the concentration of the labeled estradiol and its metabolites is measured by LC-MS/MS. This technique is sensitive enough to measure accumulation in fatty tissues, where estradiol can be sequestered as long-chain fatty acid esters, creating a protected store of the hormone. nih.gov Studies in the euryhaline teleost (killifish) using radiolabeled ethynylestradiol found that the highest accumulation occurred in the liver and gall bladder, followed by the carcass and gut. nih.gov
Table 2: Representative Tissue Distribution of Labeled Estradiol in Non-Human Models This table illustrates the type of data obtained from biodistribution studies. The percentages are based on findings from studies using various labeled forms of estrogen and are representative of expected results from a study using this compound. nih.gov
| Tissue | Relative Accumulation (% of Total) |
| Liver & Gall Bladder | 40 - 60% |
| Carcass (muscle, bone, etc.) | 30 - 40% |
| Gut | 10 - 20% |
| Gills | < 5% |
| Spleen | < 5% |
Studies on Microbial Degradation and Bioremediation Pathways
The use of this compound as a tracer has been pivotal in elucidating the microbial processes that govern the fate of estrogens in the environment. By labeling the estradiol molecule with a stable isotope, researchers can track its transformation and identify the microorganisms and enzymatic machinery responsible for its breakdown. This section details the findings from studies focused on the microbial degradation of 17-beta-estradiol, with the understanding that the metabolic pathways are applicable to the 13C2-labeled analogue.
Identification of Microbial Strains Capable of Estradiol Degradation
A diverse array of microorganisms with the ability to degrade 17-beta-estradiol has been isolated from various environments, including activated sludge, paddy soils, and river sediments. mdpi.comnih.govresearchgate.net These microbes span multiple phyla, demonstrating that the capacity for estrogen degradation is widespread.
Studies have successfully isolated and characterized numerous bacterial and fungal strains that exhibit significant estradiol degradation capabilities. For instance, from paddy soils, six E2-degrading strains were identified, belonging to the genera Elizabethkingia, Stenotrophomonas, Microbacterium, Ochrobactrum, Gordonia, and Acinetobacter. mdpi.com Among these, Ochrobactrum sp. AEPI-SP11 and Acinetobacter sp. AEPI-SP17 were particularly efficient, degrading over 90% of a 20 mg/L E2 solution within five days. mdpi.com Notably, Acinetobacter sp. AEPI-SP17 also demonstrated the ability to degrade E2 under anaerobic conditions. mdpi.com
From activated sludge, a rich source of estrogen-degrading microbes, fourteen phylogenetically diverse bacterial isolates were identified. nih.govresearchgate.net These included species from the genera Aminobacter, Brevundimonas, Escherichia, Flavobacterium, Microbacterium, Nocardioides, Rhodococcus, and Sphingomonas. nih.govresearchgate.net All of these isolates could convert 17-beta-estradiol to estrone, a key initial step in its degradation. nih.govresearchgate.net However, only a few, such as Aminobacter strains KC6 and KC7, and Sphingomonas strain KC8, were able to further degrade estrone. nih.govresearchgate.net Sphingomonas sp. strain KC8 was unique in its ability to utilize 17-beta-estradiol as a sole carbon source. nih.govresearchgate.net
Fungal strains have also been identified as potent estradiol degraders. For example, Candida utilis CU-2 was shown to effectively degrade E2, particularly through co-metabolism with an additional carbon source like sucrose. frontiersin.org Similarly, the bacterium Lactobacillus casei LC-1 also demonstrated high degradation efficiency under co-metabolic conditions. frontiersin.org
The following table summarizes some of the key microbial strains identified for their 17-beta-estradiol degradation capabilities.
| Microbial Strain | Source | Degradation Capability | Reference |
| Ochrobactrum sp. AEPI-SP11 | Paddy Soil | >90% degradation of 20 mg/L E2 in 5 days (aerobic) | mdpi.com |
| Acinetobacter sp. AEPI-SP17 | Paddy Soil | >90% degradation of 20 mg/L E2 in 5 days (aerobic & anaerobic) | mdpi.com |
| Sphingomonas sp. KC8 | Activated Sludge | Complete degradation of E2 and estrone; can use E2 as sole carbon source. | nih.govresearchgate.net |
| Aminobacter sp. KC6 & KC7 | Activated Sludge | Degrades both E2 and estrone. | nih.govresearchgate.net |
| Rhodococcus sp. | Activated Sludge, Manure | High degradation rates, often exceeding 95%. nih.gov | nih.gov |
| Candida utilis CU-2 | Not specified | ~97% degradation of 10 µM E2 with a co-substrate. | frontiersin.org |
| Lactobacillus casei LC-1 | Not specified | ~97% degradation of 10 µM E2 with a co-substrate. | frontiersin.org |
| Stenotrophomonas tumulicola & Serratia marcescens (co-culture) | Sewage Water | ~93.6% degradation of 50 mg/L E2 in 48 hours. | cabidigitallibrary.org |
| Novosphingobium tardaugens NBRC 16725 | Not specified | Can use E2, estrone, and estriol (B74026) as sole carbon sources. | csic.esfrontiersin.org |
| Microbacterium resistens MZT7 | Activated Sludge | 86.7% transformation of 10 mg/L E2 in 5 days. | mdpi.com |
Mapping Degradation Enzymes and Genes
The microbial degradation of 17-beta-estradiol is an enzyme-mediated process. The initial and often rate-limiting step is the oxidation of the 17-hydroxyl group to form estrone. researchgate.net This reaction is catalyzed by 17-beta-hydroxysteroid dehydrogenases (17β-HSDs), which are part of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. mdpi.comresearchgate.net
Following the conversion to estrone, the degradation proceeds through the breakdown of the steroid's ring structure. The aerobic degradation of the aromatic A-ring typically follows the "4,5-seco pathway". frontiersin.orgasm.org This pathway involves the hydroxylation of estrone at the C-4 position, a reaction catalyzed by a monooxygenase. csic.esasm.org For instance, in Novosphingobium tardaugens, a cytochrome P450 enzyme encoded by the edcA gene is responsible for this 4-hydroxylation step. csic.es In Sphingomonas sp. KC8, this is carried out by estrone 4-hydroxylase, encoded by the oecB gene. asm.org
The subsequent step is the cleavage of the A-ring between C-4 and C-5 by a dioxygenase. csic.esasm.org In Sphingomonas sp. KC8, this is performed by 4-hydroxyestrone (B23518) 4,5-dioxygenase, encoded by the oecC gene. asm.org This meta-cleavage reaction opens up the ring structure, making it accessible to further enzymatic degradation, eventually leading to central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Genomic and transcriptomic analyses of estradiol-degrading bacteria have been instrumental in identifying the genes responsible for these enzymatic activities. In Novosphingobium tardaugens, a gene cluster termed 'edc' was identified, which contains genes crucial for estrogen degradation, including edcA (E1 4-hydroxylase) and edcB (4-OHE1 4,5-dioxygenase). csic.es In Rhodococcus equi, transcriptome analysis revealed the upregulation of numerous genes in the presence of estrogens, including those for initial oxidation and dehydrogenation reactions. nih.gov These studies highlight a complex metabolic network involving transporters, degrading enzymes, and other coenzymes that work in concert to mineralize estradiol. nih.gov
The table below lists some of the key enzymes and their corresponding genes involved in the microbial degradation of 17-beta-estradiol.
| Enzyme | Gene | Function | Microbial Strain Example | Reference |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | hsd, oecA | Converts 17-beta-estradiol to estrone. | Rhodococcus sp. P14, Sphingomonas sp. KC8 | nih.govasm.org |
| Estrone 4-hydroxylase | oecB | Hydroxylation of estrone at the C-4 position. | Sphingomonas sp. KC8 | asm.org |
| Cytochrome P450 monooxygenase | edcA | 4-hydroxylation of estrone. | Novosphingobium tardaugens | csic.esmdpi.com |
| 4-Hydroxyestrone 4,5-dioxygenase | oecC, edcB | Cleavage of the A-ring of 4-hydroxyestrone. | Sphingomonas sp. KC8, Novosphingobium tardaugens | csic.esasm.org |
| Short-chain dehydrogenases (SDRs) | Various | Involved in initial degradation steps. | Ochrobactrum sp. AEPI-SP11, Acinetobacter sp. AEPI-SP17 | mdpi.com |
Assessment of Degradation Kinetics in Environmental Microcosms
Understanding the kinetics of 17-beta-estradiol degradation is crucial for predicting its environmental persistence and for designing effective bioremediation strategies. Studies using environmental microcosms, which are controlled laboratory systems that simulate natural environments, have provided valuable data on degradation rates. The use of isotopically labeled compounds like this compound would be ideal in these studies to precisely trace the fate of the parent compound and its metabolites.
In river water-sediment microcosms, the biodegradation of 17-beta-estradiol was observed to occur over timescales of hours to days. acs.orgnih.gov The presence of sediment significantly accelerated the degradation process. acs.org For instance, in one study, the average biodegradation half-life of E2 was 49 ± 16 hours in river water alone, but this decreased to 22 ± 4 hours when sediment was included. acs.org This suggests that the microbial communities residing in the sediment are highly active in degrading estradiol.
Degradation kinetics are also influenced by the initial concentration of the contaminant. In agricultural soil, the degradation of estrogen conjugates, which are precursors to free estrogens like E2, followed first-order kinetics, with degradation rates being inversely related to the initial concentrations. usda.gov This concentration-dependent degradation is often attributed to the saturation of microbial enzymes at high substrate levels. usda.gov
Environmental factors such as temperature and pH also play a significant role. For Ochrobactrum sp. AEPI-SP11 and Acinetobacter sp. AEPI-SP17, the optimal pH for degradation was found to be in the range of 7-8. mdpi.com Higher temperatures were also found to be beneficial for E2 degradation by these strains, likely due to increased catalytic activity of the degradation enzymes. mdpi.com In silt loam soil, the half-life of 17-beta-estradiol was significantly shorter at 25°C (0.92 days) compared to 15°C (4.9 days), highlighting the strong influence of temperature on microbial activity. researchgate.net
The following table provides a summary of kinetic data for 17-beta-estradiol degradation from various microcosm studies.
| Microcosm System | Initial Concentration | Half-life (t½) | Key Findings | Reference |
| River Water | 50 ng/L | 42 ± 3 hours | Biodegradation is a key removal process. | acs.orgnih.gov |
| River Water with Sediment | 50 ng/L | 22 ± 4 hours | Sediment significantly enhances degradation rates. | acs.org |
| Silt Loam Soil | Not specified | 0.17 days | Rapid degradation in non-sterilized soil indicates microbial responsibility. | researchgate.net |
| Agricultural Soil (E2-3G) | 4 µg/g | >95% degradation in 24 hours | Degradation is concentration-dependent. | usda.gov |
| Serratia marcescens & Stenotrophomonas tumulicola co-culture | 50 mg/L | ~93.6% degradation in 48 hours | Co-culture shows enhanced degradation compared to individual strains. | cabidigitallibrary.org |
Environmental Fate and Transport Studies with 17 Beta Estradiol 13c2 As a Tracer
Tracing Estrogen Contamination in Aquatic Environments
The use of carbon-labeled E2, such as ¹³C-E2, enables detailed investigations into the pathways of estrogen contamination in aquatic systems. baltijapublishing.lv Natural and synthetic estrogens are frequently detected in surface waters, often originating from the discharge of insufficiently treated wastewater. nih.govselectscience.net These compounds can enter rivers and lakes, where they pose a risk to aquatic life. unl.edu Studies in various river basins have confirmed the presence of E2 at concentrations ranging from non-detectable to several nanograms per liter (ng/L). mdpi.comwikipedia.org By introducing a known amount of 17-beta-Estradiol-13C2 into a controlled environmental system or analyzing its fate in collected samples, scientists can accurately model its environmental behavior without the confounding influence of background estrogen concentrations.
Sorption to soils and sediments is a critical process governing the transport and bioavailability of estrogens in the environment. siu.edu Laboratory batch experiments using labeled E2 have shown that its sorption is strongly correlated with the organic carbon content of the soil or sediment. nih.govresearchgate.net The process is often nonlinear and can be described by models such as the Freundlich isotherm. researchgate.net
The affinity of E2 for soil particles means that a significant portion of the compound can be retained in the solid phase, reducing its concentration in the water column but creating a potential long-term reservoir of contamination. siu.edunih.gov The organic carbon-normalized distribution coefficient (Koc) is a key parameter used to quantify this partitioning. Studies have reported log Koc values for E2 in the range of 2.97 to 4.12, indicating a high sorption affinity. nih.govnih.gov The presence of dissolved organic matter (DOM), particularly from sources like manure, can decrease the sorption of E2, thereby increasing its mobility and the potential for transport to ground and surface waters. researchgate.net Desorption kinetics are also crucial, as they determine the rate at which E2 can be released back into the water from contaminated sediments.
| Parameter | Value | Soil/Sediment Type | Reference |
|---|---|---|---|
| Freundlich Kf | 26.2 - 57.5 | Agricultural soil and river sediment | researchgate.net |
| Freundlich n | 0.74 - >0.76 | Agricultural soil and river sediment | researchgate.net |
| log Koc | 3.14 ± 0.16 | Seven surface soils | nih.gov |
| log Koc | 3.71 - 4.12 | Seven soil and sediment samples (at low concentration) | nih.gov |
In the aquatic environment, 17-beta-estradiol can be degraded through various abiotic processes, primarily photolysis (degradation by light). The rate of photodegradation often follows pseudo-first-order kinetics. gov.bc.ca This process can be influenced by several factors present in natural waters.
pH: The degradation rate of E2 has been shown to increase as the pH rises from acidic to neutral conditions. selectscience.netgov.bc.ca
Dissolved Organic Matter (DOM): Substances like humic acid can act as photosensitizers, absorbing light and producing reactive species that enhance the degradation of E2. selectscience.netgov.bc.ca
Nitrate and Nitrite: These ions, common in surface waters, can also accelerate photodegradation. selectscience.net
Catalysts: The presence of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation can significantly speed up the degradation of E2, ultimately mineralizing it to carbon dioxide. gov.bc.cascirp.org
Advanced oxidation processes (AOPs), such as UV combined with hydrogen peroxide (H₂O₂) or ozone (O₃), are also effective in degrading E2. siu.edu Studies have identified several transformation byproducts resulting from these degradation pathways, which often involve hydroxylation and the opening of the aromatic ring of the E2 molecule. siu.eduscirp.org Importantly, research suggests that the initial steps of photocatalytic oxidation target the phenol part of the molecule, which is essential for its estrogenic activity, thereby rapidly reducing the biological potency of the contaminant. scirp.org
Volatilization from water surfaces is generally not considered a significant environmental fate pathway for steroid hormones like 17-beta-estradiol. These compounds are characterized by low vapor pressure and a high affinity for sorption to organic matter and soils, which limits their transfer from the aquatic phase to the atmosphere. siu.edu Steroid hormones are generally carried in the blood bound to carrier proteins, which increases their solubility in water, and in the environment, they tend to bind to suspended solids. gov.bc.cawikipedia.org Due to these physicochemical properties, long-range atmospheric transport of E2 is unlikely to be a major contributor to its distribution in the environment compared to transport in water and on suspended particles.
Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., Aquatic Organisms, Microbes)
Once in the aquatic environment, E2 can be taken up by a wide range of non-human organisms, including microbes, invertebrates, and fish. nih.gov The use of this compound allows for precise measurement of its uptake, accumulation in tissues, and subsequent transformation into various metabolites.
Studies have shown that E2 can bioaccumulate in aquatic species. For instance, in long-term exposure experiments with crucian carp (Carassius auratus), bioconcentration factors (BCFs) for E2 in muscle tissue were found to range from 3.2 to 40. vliz.be Similarly, experiments with red swamp crayfish (Procambarus clarkii) detected the accumulation of E2 in tail tissue after exposure to environmentally relevant concentrations. usda.gov
The dynamics of how organisms absorb (uptake) and expel (elimination) contaminants are described by kinetic models. While specific kinetic data for this compound are not widely published, studies on the closely related synthetic estrogen 17α-ethinylestradiol (EE2) in goldfish provide a useful model for these processes. In one study, a rapid uptake of EE2 from water was observed, with an uptake rate coefficient (k₁) of 45 h⁻¹. nih.govresearchgate.net The elimination rate coefficient (k₂) was determined to be 0.0786 h⁻¹. nih.govresearchgate.net Such kinetic data are vital for predicting the concentration of a contaminant that will accumulate in an organism over time and how long it will take for the organism to clear the substance once the exposure ends. These rates can vary significantly between species and are influenced by factors such as metabolism, organism size, and environmental conditions.
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Uptake Rate Coefficient (k₁) | 45 | h⁻¹ | nih.govresearchgate.net |
| Elimination Rate Coefficient (k₂) | 0.0786 | h⁻¹ | nih.govresearchgate.net |
| Bioconcentration Factor (BCF) | Up to 377 | - | nih.govresearchgate.net |
Biotransformation, or metabolism, is a key process for the elimination of estrogens from the environment, with bacteria playing a major role. baltijapublishing.lv Numerous bacterial species, including those from the genera Novosphingobium, Rhodococcus, Acinetobacter, and Pseudomonas, are capable of degrading E2. researchgate.netresearchgate.netnih.gov
The primary and most widely recognized metabolic step is the oxidation of 17-beta-estradiol to estrone (B1671321) (E1). researchgate.netitehil.comdntb.gov.ua This reaction is often the rate-limiting step in the degradation pathway. researchgate.net Following the conversion to estrone, further degradation occurs. One common pathway involves the 4-hydroxylation of estrone to form 4-hydroxyestrone (B23518). researchgate.net This intermediate can then undergo meta-cleavage of its aromatic A-ring, a process known as the 4,5-seco pathway, leading to the formation of more complex degradation products. researchgate.netitehil.com The identification of these metabolites, facilitated by the use of ¹³C-labeled E2, is crucial for understanding the complete environmental breakdown of the contaminant and assessing the potential estrogenicity of its transformation products. researchgate.net
Monitoring Environmental Occurrence of Estrogens using Labeled Standards
The detection and quantification of natural and synthetic estrogens in the environment are critical for understanding their fate, transport, and potential ecological impact. Due to their high potency, even at trace concentrations in the nanogram per liter (ng/L) range, accurate measurement is essential. nih.govresearchgate.net The use of isotopically labeled standards, such as this compound, is a cornerstone of modern analytical methods, enabling precise quantification by correcting for losses during sample preparation and analysis. nih.gov
Development of Robust Monitoring Programs
A robust monitoring program for environmental estrogens is fundamental for generating reliable and comparable data for risk assessment. nih.gov The development of such programs involves a multi-faceted approach, integrating meticulous sample handling, advanced analytical techniques, and stringent quality control measures. Isotope dilution mass spectrometry, which utilizes standards like this compound, is a key component of this approach.
Key components for a robust monitoring program include:
Optimized Sample Collection and Preservation: The stability of estrogen samples during collection and transport is a significant challenge. nih.gov Proper preservation techniques are necessary to prevent degradation of the target analytes.
Efficient Extraction and Clean-up: Environmental samples are complex mixtures containing numerous organic and inorganic substances that can interfere with analysis. researchgate.net Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate estrogens from the sample matrix. rsc.orgresearchgate.netoieau.fr Advanced materials, such as magnetic solid-phase extraction (MSPE) materials, have been developed to improve extraction efficiency and recovery rates, with some studies reporting recoveries over 97%. nih.gov
High-Sensitivity Analytical Instrumentation: The determination of estrogens at environmentally relevant concentrations requires highly sensitive and selective analytical methods. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques employed for this purpose. nih.govoup.commst.dk
Use of Isotopically Labeled Internal Standards: The application of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification. dphen1.com These standards, which have a similar chemical structure to the target analyte but a different mass, are added to the sample at the beginning of the analytical process. They experience the same variations and losses as the native compound during extraction, clean-up, and instrumental analysis, allowing for precise correction of the final result. nih.govnih.gov The use of 13C-labeled standards is often preferred over deuterated standards to avoid potential chromatographic separation (isotope effects) that can sometimes occur between the analyte and the deuterated standard. nih.gov
The following table provides an overview of analytical methods that incorporate labeled standards for the determination of estrogens in environmental waters.
| Analytical Technique | Extraction Method | Labeled Standard Example | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | ¹³C-labeled estrogens | Biological Samples | Not Specified | nih.gov |
| GC-MS/MS | Solid-Phase Extraction (SPE) | Deuterated Estradiol (B170435) | Septic, Soil, Groundwater | Not Specified | nih.gov |
| UFLC-MS | Solid-Phase Extraction (SPE C18) | Not Specified | Raw and Treated Water | 0.24 to 0.32 ng/L | researchgate.net |
| LC-MS | Solid-Phase Extraction (LiChrolut RP-18) | Not Specified | Natural Waters | 2 to 15 ng/L | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Challenges in Ultra-Trace Analysis in Complex Environmental Matrices
The analysis of estrogens at ultra-trace levels in complex environmental matrices like wastewater, surface water, and sediment presents significant analytical challenges. nih.govresearchgate.net These challenges stem from the low concentrations of the target compounds and the presence of a multitude of other substances that can interfere with the analysis. oup.com
Key challenges include:
Matrix Effects: This is one of the most significant challenges in LC-MS/MS analysis of environmental samples. wm.eduresearchgate.net Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govnih.gov The use of isotopically labeled internal standards that co-elute with the analyte is the most effective way to compensate for these matrix effects, as the standard is affected in the same way as the analyte. dphen1.comnih.gov Studies have shown that different environmental matrices can lead to varying degrees of ion suppression or enhancement. wm.edunih.gov
Low Environmental Concentrations: Estrogens are often present in the environment at concentrations in the low nanogram per liter (ng/L) or even picogram per liter (pg/L) range. nih.govoup.com This necessitates highly sensitive analytical methods and often requires a pre-concentration step to bring the analyte to a detectable level. nih.gov
Sample Preparation Complexity: The extraction and clean-up of samples are often time-consuming and can be a source of analyte loss. researchgate.net Multi-step procedures are frequently required to remove interfering substances, and the recovery of the analytes can be variable. rsc.org The development of simplified and efficient extraction techniques is an ongoing area of research. rsc.orgnih.gov
Analyte Stability: Estrogens can degrade during sample collection, storage, and processing. nih.gov Ensuring the stability of the analytes throughout the entire analytical procedure is crucial for obtaining accurate results.
The table below summarizes the recovery rates of estrogens from wastewater, highlighting the impact of the complex matrix on analytical procedures.
| Estrogen | Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Reference |
| Estrone (E1), 17β-Estradiol (E2), Estriol (B74026) (E3), Ethinylestradiol (EE2) | Wastewater | Magnetic Solid Phase Extraction (MSPE) | Not Specified | >97.5 ± 3.1 | nih.gov |
| Various Estrogens | Wastewater Effluent | Solid-Phase Extraction (SPE) | UPLC/(APCI)MS2 | 48-98 | wm.edu |
This table is interactive. You can sort the columns by clicking on the headers.
Emerging Research Areas and Future Perspectives for 17 Beta Estradiol 13c2
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The integration of 17-beta-estradiol-13C2 into metabolomics and lipidomics is revolutionizing the study of estrogen's metabolic pathways and its impact on cellular processes. nih.govmdpi.comresearchgate.net Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the biochemical status of a biological system. researchgate.net By using ¹³C₂-E2 as a tracer, researchers can follow the metabolic fate of estradiol (B170435) and identify its downstream metabolites with high specificity and sensitivity. mdpi.compreprints.org
This approach is particularly valuable in cancer research, where metabolic reprogramming is a key hallmark of the disease. frontiersin.org For instance, studies can elucidate how estrogen influences metabolic pathways in hormone-dependent cancers. mdpi.comfrontiersin.org Similarly, in lipidomics, which focuses on the comprehensive study of lipids, ¹³C₂-E2 can be used to investigate how estrogen modulates lipid metabolism. nih.gov This is crucial for understanding estrogen's role in conditions like cholestasis, where both bile acid and lipid metabolism are dysregulated. nih.gov The use of ¹³C-labeled precursors allows for the tracking of their incorporation into various lipid species, providing dynamic information on metabolic fluxes.
Recent studies have utilized metabolomics to investigate the effects of 17β-estradiol on the metabolic profiles of various cell types, including osteoclasts and synovial fibroblasts in the context of osteoporosis and rheumatoid arthritis, respectively. mdpi.comnih.gov These studies demonstrate the power of combining stable isotope labeling with metabolomics to uncover the molecular mechanisms underlying estrogen's therapeutic effects. mdpi.comnih.gov
Development of Novel Analytical Platforms for High-Throughput Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone for the quantification of estradiol and its metabolites due to its high selectivity and sensitivity. researchgate.netnih.gov However, the ionization of endogenous estrogens can be inefficient. psu.edu To address this, derivatization techniques are often employed to enhance ionization and detection sensitivity. researchgate.netnih.gov The use of ¹³C₂-E2 as an internal standard in these assays is crucial for accurate quantification, as it compensates for variations in sample preparation and instrumental analysis. sigmaaldrich.com
Emerging platforms are focusing on miniaturization and automation to increase throughput. frontiersin.org For example, the development of high-throughput microscopy platforms allows for the direct visualization and measurement of estrogen receptor (ER) activity in single cells. nih.gov These platforms can be used to screen for endocrine-disrupting chemicals (EDCs) by assessing their ability to modulate ERβ activity. nih.gov Furthermore, novel biosensors, including electrochemical and colorimetric sensors, are being developed for rapid and cost-effective detection of estradiol. frontiersin.orgnih.gov
Applications in Stable Isotope Probing (SIP) for Microbial Ecology
Stable isotope probing (SIP) is a powerful technique that links microbial identity to metabolic function in complex environmental samples without the need for cultivation. researchgate.netnih.gov In SIP experiments, a substrate labeled with a stable isotope, such as ¹³C, is introduced into an environment. janusinfo.se Microorganisms that actively metabolize the substrate incorporate the isotope into their cellular components, including DNA, RNA, and proteins. nih.govnih.gov
The use of this compound in SIP studies allows researchers to identify and characterize the microorganisms responsible for the degradation of this potent endocrine disruptor in various environments, such as soil and wastewater. researchgate.net By tracking the flow of the ¹³C label from ¹³C₂-E2 into the biomass of specific microbial populations, scientists can pinpoint the key players in estrogen biodegradation. researchgate.netnih.gov This information is vital for developing effective bioremediation strategies to remove estrogenic contaminants from the environment. researchgate.net
DNA-SIP has been successfully used to identify bacteria that assimilate various carbon sources, and the application of this technique to ¹³C₂-E2 is a promising area of research. researchgate.netresearchgate.net For example, studies have shown that using partially labeled 17β-estradiol can identify distinct estradiol-assimilating bacterial species. researchgate.net
Elucidating Endocrine System Interactions in Non-Human Organisms
17-beta-estradiol and other estrogenic compounds are known endocrine disruptors that can have significant impacts on the health of wildlife. publications.gc.caccohs.ca The presence of these compounds in the environment, often due to municipal and industrial waste, can lead to adverse effects on the reproductive, developmental, and physiological processes of various organisms, particularly aquatic species. nih.govmdpi.comresearchgate.net
Using this compound as a tracer in studies with non-human organisms allows for a detailed investigation of its uptake, metabolism, and excretion. This is crucial for understanding the toxicokinetics of estradiol and predicting its environmental risk. For instance, research on fish has shown that they are highly sensitive to estrogens. janusinfo.sefass.se Labeled estradiol can be used to study how these compounds interact with estrogen receptors and alter gene expression, leading to effects like altered sex determination and reproductive impairment. researchgate.netnih.gov
Furthermore, ¹³C₂-E2 can be employed in studies examining the bioaccumulation of estradiol in the food web. By tracing the labeled compound, scientists can determine how it moves from lower to higher trophic levels, providing critical data for ecological risk assessments. fass.se
Computational Modeling and Simulation of Labeled Estradiol Dynamics
Computational modeling and simulation are becoming increasingly important tools for understanding the complex dynamics of biological systems. In the context of this compound, these approaches can be used to model its interaction with estrogen receptors, predict its metabolic fate, and simulate its transport and distribution within an organism or an ecosystem.
Molecular dynamics simulations can provide insights into the structural features of the interaction between estradiol and its receptors. nih.gov By comparing the binding of labeled and unlabeled estradiol, researchers can assess whether the isotopic label alters the binding affinity or the conformational changes induced upon binding. nih.gov This is important for validating the use of ¹³C₂-E2 as a tracer in biological studies. nih.gov
Pharmacokinetic (PK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of ¹³C₂-E2. These models can help in designing experiments and interpreting data from in vivo studies. By integrating data from computational models with experimental results, a more comprehensive understanding of the dynamics of labeled estradiol can be achieved. nih.gov
Addressing Remaining Analytical and Methodological Challenges
Despite significant advances, several analytical and methodological challenges remain in the study of this compound. One of the primary challenges is the low circulating concentrations of estrogens, particularly in certain populations like men and postmenopausal women, which requires highly sensitive analytical methods. researchgate.netnih.gov While LC-MS/MS is a powerful technique, issues with ionization efficiency and matrix effects can still pose difficulties. psu.edusigmaaldrich.com
The choice of the internal standard is critical for accurate quantification. While deuterated standards are often used, they can sometimes undergo hydrogen/deuterium exchange, leading to inaccurate results. sigmaaldrich.com Carbon-13 labeled standards like ¹³C₂-E2 are generally more stable and less prone to such issues. sigmaaldrich.com
Another challenge lies in the comprehensive analysis of all estrogen metabolites. The metabolic pathways of estradiol are complex, leading to a wide range of hydroxylated and conjugated metabolites. nih.gov Developing analytical methods capable of simultaneously quantifying a broad spectrum of these metabolites remains an active area of research. nih.gov Furthermore, standardizing protocols for sample collection, preparation, and analysis is crucial for ensuring the comparability of data across different studies and laboratories. frontierspartnerships.org
Q & A
Q. What are the key considerations for synthesizing and characterizing 17-beta-Estradiol-13C₂ to ensure isotopic purity?
- Methodological Answer : Synthesis involves incorporating ¹³C isotopes at specific positions via precursor-directed biosynthesis or chemical synthesis. Post-synthesis, characterization should include:
- Mass Spectrometry (MS) to confirm isotopic enrichment and molecular weight .
- Nuclear Magnetic Resonance (NMR) to verify structural integrity and isotopic labeling positions .
- High-Performance Liquid Chromatography (HPLC) to assess purity and rule out unlabeled contaminants .
Ensure storage at -20°C in inert solvents (e.g., methanol) to prevent degradation and isotopic exchange .
Q. How should researchers design experiments to validate the stability of 17-beta-Estradiol-13C₂ in biological matrices?
- Methodological Answer :
- Matrix Spiking : Spike known concentrations into plasma/serum and measure recovery over time using LC-MS/MS.
- Accelerated Stability Testing : Expose the compound to varying pH, temperatures, and light conditions, then quantify degradation products .
- Control Groups : Include unlabeled estradiol to differentiate isotopic effects from matrix interactions .
Q. What are the best practices for preparing stock solutions of 17-beta-Estradiol-13C₂ to minimize experimental variability?
- Methodological Answer :
- Use freshly opened, anhydrous solvents (e.g., methanol or DMSO) to avoid hydrolysis.
- Prepare small aliquots to limit freeze-thaw cycles, which can alter solubility and stability .
- Validate concentration via UV-Vis spectroscopy (estradiol’s λmax ~280 nm) or quantitative NMR .
Advanced Research Questions
Q. How can isotopic effects of ¹³C labeling influence receptor-binding assays for 17-beta-Estradiol-13C₂?
- Methodological Answer :
- Competitive Binding Assays : Compare labeled vs. unlabeled estradiol in estrogen receptor (ERα/ERβ) binding studies using fluorescence polarization or scintillation proximity assays.
- Kinetic Analysis : Measure association/dissociation rates via surface plasmon resonance (SPR) to detect subtle isotopic mass effects on binding kinetics .
- Statistical Validation : Use paired t-tests to assess significance of binding affinity differences (p < 0.05) .
Q. What strategies are recommended for resolving discrepancies in tracer studies using 17-beta-Estradiol-13C₂ in metabolic pathway analysis?
- Methodological Answer :
- Isotopic Dilution Correction : Normalize data using internal standards (e.g., deuterated estradiol) to account for matrix effects .
- Pathway-Specific Inhibitors : Co-administer pathway blockers (e.g., aromatase inhibitors) to isolate confounding metabolic routes .
- Multi-Omics Integration : Cross-validate findings with transcriptomic/proteomic data to confirm pathway activity .
Q. How can researchers ensure reproducibility when using 17-beta-Estradiol-13C₂ in longitudinal in vivo studies?
- Methodological Answer :
- Dosing Consistency : Use osmotic pumps for continuous delivery, avoiding peak-trough fluctuations from bolus injections.
- Biological Sampling : Collect tissues at consistent circadian timepoints to control for hormonal variability .
- Data Transparency : Report full experimental parameters (e.g., storage conditions, vehicle composition) as per CONSORT guidelines .
Q. What analytical methods are most robust for detecting low-abundance 17-beta-Estradiol-13C₂ metabolites in complex samples?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance detection limits.
- Ultra-High-Resolution MS (e.g., Orbitrap) : Differentiate metabolites from isobaric interferences via exact mass (<1 ppm error) .
- Stable Isotope-Assisted Metabolomics : Use ¹³C-labeling patterns to trace metabolic fate and distinguish endogenous vs. exogenous sources .
Methodological and Ethical Considerations
Q. How should researchers address potential confounding variables in studies using 17-beta-Estradiol-13C₂ for cancer cell migration assays?
- Methodological Answer :
- Batch Effects : Use a single stock solution across all experiments to minimize variability.
- Blinded Analysis : Assign sample IDs randomly and analyze data without prior knowledge of treatment groups .
- Ethical Reporting : Disclose all experimental conditions (e.g., serum-free vs. serum-containing media) to avoid misinterpretation .
Q. What statistical approaches are critical for analyzing dose-response relationships in 17-beta-Estradiol-13C₂ studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .
- Outlier Detection : Apply Grubbs’ test to exclude data points deviating >2 SD from the mean.
- Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .
Safety and Compliance
Q. What are the critical safety protocols for handling 17-beta-Estradiol-13C₂ in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN166-certified safety goggles .
- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation .
- Spill Management : Decontaminate with ethanol/water mixtures and dispose of waste per hazardous material guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
